6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC17514002
Molecular Formula: C7H7BrN4
Molecular Weight: 227.06 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine -](/images/structure/VC17514002.png)
Specification
Molecular Formula | C7H7BrN4 |
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Molecular Weight | 227.06 g/mol |
IUPAC Name | 6-bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C7H7BrN4/c1-2-6-10-7-9-3-5(8)4-12(7)11-6/h3-4H,2H2,1H3 |
Standard InChI Key | QVIWZIZBZOWAHK-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NN2C=C(C=NC2=N1)Br |
Introduction
Structural and Molecular Characteristics
The molecular structure of 6-bromo-2-ethyl- triazolo[1,5-a]pyrimidine consists of a bicyclic framework where a triazole ring is fused to a pyrimidine ring. The bromine atom occupies the 6-position of the pyrimidine moiety, while an ethyl group is attached to the 2-position of the triazole ring. Key structural parameters include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 227.06 g/mol |
Exact Mass | 225.98 g/mol |
Topological Polar Surface Area | 54.1 Ų |
LogP (Partition Coefficient) | 2.14 (estimated) |
The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions such as Suzuki-Miyaura transformations, while the ethyl group contributes to hydrophobic interactions in biological systems .
Synthesis and Manufacturing
Conventional Synthesis Routes
The synthesis of 6-bromo-2-ethyl-[1, triazolo[1,5-a]pyrimidine typically involves cyclocondensation of 2H- triazol-3-amine with substituted malonaldehyde derivatives. For example, reacting 2-ethyl-1H-1,2,4-triazol-3-amine with 2-bromomalonaldehyde under acidic conditions yields the target compound .
Microwave-Assisted Suzuki Cross-Coupling
Recent advances employ microwave-assisted Suzuki coupling to introduce aryl or fluoroaryl groups at the 6-position. This method enhances reaction efficiency and reduces side products. For instance, 6-bromo derivatives react with fluorophenylboronic acids under palladium catalysis to generate 6-fluoroaryl analogs, which are precursors for antibacterial agents .
Representative Protocol
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Reactants: 6-bromo-2-ethyl- triazolo[1,5-a]pyrimidine (1 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv).
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Conditions: Microwave irradiation at 120°C for 30 minutes in a 3:1 dioxane/water mixture.
Physicochemical Properties
Experimental data for 6-bromo-2-ethyl-[1,2,] triazolo[1,5-a]pyrimidine remain limited, but computational predictions and analog comparisons provide insights:
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Solubility: Low aqueous solubility (<1 mg/mL) due to hydrophobic ethyl and bromine groups.
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Stability: Stable under ambient conditions but susceptible to photodegradation under UV light.
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Spectroscopic Data:
Pharmacological Applications
Antibacterial Activity
Triazolopyrimidines exhibit structural mimicry of purine bases, enabling interference with bacterial DNA synthesis. In vitro studies on analogs demonstrate moderate activity against Mycobacterium tuberculosis (MIC = 12.5–25 µg/mL) and Staphylococcus aureus (MIC = 50 µg/mL). The bromine atom enhances membrane permeability, while the ethyl group stabilizes target binding .
Agrochemical Applications
Triazolopyrimidine derivatives are explored as herbicides due to their sulfonamide variants’ nitrification inhibition. For example, 5,7-dimethyl-N-(2-bromo-6-methylphenyl)- triazolo[1,5-a]pyrimidine-2-sulfonamide suppresses soil ammonium oxidation at 10 ppm . The bromine and ethyl groups in 6-bromo-2-ethyl-[1, triazolo[1,5-a]pyrimidine could similarly enhance herbicidal potency via radical scavenging or enzyme inhibition.
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the ethyl and bromine groups to optimize pharmacokinetics.
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Target Identification: Proteomic studies to elucidate binding partners in bacterial and mammalian systems.
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Formulation Development: Nanoencapsulation to improve solubility for in vivo applications .
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